N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17728711
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3 |
|---|---|
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | N-(3-ethylphenyl)-1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H15N3/c1-3-10-5-4-6-11(7-10)14-12-8-13-15(2)9-12/h4-9,14H,3H2,1-2H3 |
| Standard InChI Key | VZFDUGACZTYQJH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=CC=C1)NC2=CN(N=C2)C |
Introduction
Chemical Identity and Structural Features
N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine belongs to the pyrazole family, a class of heterocyclic compounds renowned for their diverse biological and chemical functionalities. The compound’s structure comprises a pyrazole core (positions 1–5) with a methyl group at position 1 and a 3-ethylphenyl substituent linked via an amine group at position 4. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-(3-ethylphenyl)-1-methylpyrazol-4-amine |
| Molecular Formula | |
| Molecular Weight | 201.27 g/mol |
| Canonical SMILES | CCC1=CC(=CC=C1)NC2=CN(N=C2)C |
| InChI Key | VZFDUGACZTYQJH-UHFFFAOYSA-N |
| PubChem CID | 125450428 |
The ethyl group at the phenyl ring’s meta position introduces steric and electronic effects that influence reactivity and intermolecular interactions. The pyrazole ring’s nitrogen atoms at positions 1 and 2 contribute to its aromaticity and ability to participate in hydrogen bonding, which is critical for biological activity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine typically follows a two-step protocol:
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Formation of the Pyrazole Core:
Reacting 3-ethylphenylhydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions (e.g., HCl or ) induces cyclization. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration to form the pyrazole ring. -
Purification and Isolation:
The crude product is purified via recrystallization or column chromatography. Yields typically range from 60–75%, depending on reaction optimization.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance efficiency and scalability. Key parameters include:
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Temperature: 80–100°C to accelerate cyclization.
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Catalyst Loading: 5–10 mol% acid catalyst.
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Residence Time: 20–30 minutes in flow systems.
Comparative studies on positional isomers (e.g., para-substituted analogs) reveal that meta-substitution, as in N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine, reduces steric hindrance during synthesis, favoring higher yields.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate degradation under prolonged exposure to UV light or strong oxidizing agents, necessitating storage in amber containers at 2–8°C.
Spectroscopic Characterization
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NMR (400 MHz, CDCl):
δ 7.45 (s, 1H, pyrazole-H), 7.20–7.10 (m, 4H, aryl-H), 3.85 (s, 3H, N-CH), 2.65 (q, 2H, CH), 1.25 (t, 3H, CH). -
IR (KBr):
3270 cm (N-H stretch), 1605 cm (C=N stretch), 1510 cm (aromatic C=C).
Applications in Medicinal Chemistry
Drug Development
The compound serves as a scaffold for designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its amine and pyrazole groups enable functionalization at multiple sites, facilitating structure-activity relationship (SAR) studies.
Antioxidant Activity
Pyrazoles act as free radical scavengers, with electron-donating groups (e.g., methyl) enhancing redox potential. Molecular docking predicts that N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine binds to reactive oxygen species (ROS)-generating enzymes, though experimental validation is pending.
Research Gaps and Future Directions
Despite its synthetic accessibility, N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine remains understudied. Critical research priorities include:
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Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
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Target Identification: High-throughput screening against disease-relevant protein targets.
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Toxicology Studies: Evaluating acute and chronic toxicity in preclinical models.
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